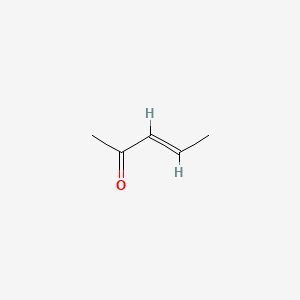
1H-indole-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3,4-dicarbonitrile (IDCN) is a five-membered heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used for a wide range of purposes in the lab, from the synthesis of pharmaceuticals to the development of new materials. IDCN has been studied extensively due to its unique properties and potential applications.
科学的研究の応用
1H-indole-3,4-dicarbonitrile has been used for a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of enzyme-catalyzed reactions. 1H-indole-3,4-dicarbonitrile has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the development of new materials, such as polymers, catalysts, and nanomaterials. 1H-indole-3,4-dicarbonitrile has also been used in the study of enzyme-catalyzed reactions, such as the metabolism of drugs and the synthesis of natural products.
作用機序
The mechanism of action of 1H-indole-3,4-dicarbonitrile is not yet fully understood. However, it is believed that it may act as a ligand that binds to certain enzymes, thereby modulating their activity. It is also believed that it may act as a competitive inhibitor of certain enzyme-catalyzed reactions, thus preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-indole-3,4-dicarbonitrile are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties in animal models. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
1H-indole-3,4-dicarbonitrile is a versatile compound that has many advantages for use in lab experiments. It is relatively stable, has a low toxicity, and is easily synthesized. It also has a wide range of applications in the lab, from the synthesis of pharmaceuticals to the development of new materials. However, it does have some limitations for use in lab experiments, such as its low solubility in water and its tendency to form dimers.
将来の方向性
There are a number of potential future directions for the use of 1H-indole-3,4-dicarbonitrile in scientific research. These include the further study of its biochemical and physiological effects, its potential use in the development of new materials, and its potential use as a drug delivery system. Additionally, further research into the mechanism of action of 1H-indole-3,4-dicarbonitrile may lead to the development of new drugs and the improvement of existing drugs. Finally, further research into the synthesis of 1H-indole-3,4-dicarbonitrile may lead to the development of more efficient and cost-effective methods.
合成法
1H-indole-3,4-dicarbonitrile can be synthesized through a variety of methods, including the nitrile synthesis, the Fischer indole synthesis, and the Ullmann reaction. The nitrile synthesis involves the reaction of an aryl halide and an amine in the presence of a strong base, such as sodium hydroxide, to form an aryl nitrile. The Fischer indole synthesis involves the reaction of an aryl ketone and an amine in the presence of a strong acid, such as sulfuric acid, to form an indole. The Ullmann reaction involves the reaction of an aryl halide and an amine in the presence of a copper catalyst to form an aryl amine. Each of these methods has its own advantages and disadvantages, and the choice of which method to use depends on the desired product and the desired reaction conditions.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-indole-3,4-dicarbonitrile involves the reaction of 3-cyanoaniline with malononitrile in the presence of a base to form the intermediate 3-(cyanomethyl)indole-2-carbonitrile. This intermediate is then cyclized using a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-cyanoaniline", "malononitrile", "base", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 3-cyanoaniline is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to form 3-(cyanomethyl)indole-2-carbonitrile.", "Step 2: The intermediate 3-(cyanomethyl)indole-2-carbonitrile is then cyclized using a Lewis acid catalyst, such as zinc chloride, to yield 1H-indole-3,4-dicarbonitrile.", "Overall reaction: 3-cyanoaniline + malononitrile + base + Lewis acid catalyst → 1H-indole-3,4-dicarbonitrile" ] } | |
CAS番号 |
1699369-96-4 |
製品名 |
1H-indole-3,4-dicarbonitrile |
分子式 |
C10H5N3 |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




